4-ethynyl-1-propyl-1H-pyrazole
Overview
Description
4-Ethynyl-1-propyl-1H-pyrazole: is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. It belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth position and a propyl group (-CH2CH2CH3) attached to the first position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyrazole Derivatives: One common synthetic route involves the hydrogenation of pyrazole derivatives to introduce the ethynyl and propyl groups.
Halogenation and Subsequent Alkylation: Another method includes halogenation of pyrazole followed by alkylation with propyl and ethynyl groups.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the ethynyl group to an ethyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the ethynyl group.
Substitution Products: Pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4-Ethynyl-1-propyl-1H-pyrazole is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the chemical industry for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-ethynyl-1-propyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
1-Propyl-1H-pyrazole: Similar structure but lacks the ethynyl group.
4-Ethynyl-1-methyl-1H-pyrazole: Similar structure but has a methyl group instead of a propyl group.
Uniqueness: 4-Ethynyl-1-propyl-1H-pyrazole is unique due to the presence of both the ethynyl and propyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-ethynyl-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFGJLACNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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